L-Leucine-1-13C

Catalog No.
S533356
CAS No.
74292-94-7
M.F
C513CH13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucine-1-13C

CAS Number

74292-94-7

Product Name

L-Leucine-1-13C

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid

Molecular Formula

C513CH13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N

SMILES

CC(C)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-Leucine-1-13C; L-(1-13C)Leucine; (1-13C)Leucine;

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N

Description

The exact mass of the compound L-Leucine-1-13C is 132.098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tracing Protein Synthesis

L-Leucine-1-13C can be used as a tracer molecule to study protein synthesis in cells and organisms. When incorporated into the diet or administered through other means, L-Leucine-1-13C is taken up by cells and used to build new proteins. By analyzing the incorporation of the Carbon-13 isotope into these newly synthesized proteins, researchers can gain insights into the rate and efficiency of protein synthesis []. Techniques like Mass Spectrometry (MS) are then used to detect the presence and abundance of the isotope in the proteins, revealing details about protein turnover and specific pathways involved.

Here are some specific examples of how L-Leucine-1-13C is used in protein synthesis research:

  • Investigating the effects of nutrients or drugs on protein synthesis: Researchers can use L-Leucine-1-13C to measure changes in protein synthesis rates in response to different stimuli, such as dietary changes, exercise, or pharmacological interventions [].
  • Studying protein synthesis in specific tissues or organs: By isolating proteins from specific tissues, researchers can use L-Leucine-1-3C to assess protein synthesis rates in different parts of the body.
  • L-Leucine is one of the 20 essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet [].
  • L-Leucine-1-13C contains a single carbon-13 isotope at the first (alpha) position of the molecule []. Isotopes are atoms of the same element with varying numbers of neutrons. Carbon-13 is a stable isotope used in scientific research due to its different magnetic properties compared to the more abundant carbon-12 isotope.

Significance in Scientific Research

L-Leucine-1-13C is a valuable tool in various scientific research areas, particularly:

  • Metabolic studies: By tracing the incorporation of the carbon-13 label into cellular metabolites, researchers can track the metabolism of leucine in organisms []. This helps understand how leucine is utilized for energy production, protein synthesis, and other biological processes.
  • Proteomics: L-Leucine-1-13C can be used to label proteins during cell culture. This allows researchers to identify and quantify specific proteins using techniques like mass spectrometry.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: The carbon-13 label in L-Leucine-1-13C provides a distinct signal in NMR experiments, aiding the study of protein structure and dynamics.

Molecular Structure Analysis

L-Leucine-1-13C shares the same basic structure as L-leucine: a central carbon chain with an amine group (NH2), a carboxylic acid group (COOH), and a side chain with two methyl groups (CH3) attached to the second carbon. The key difference is the presence of a carbon-13 isotope at the first carbon position (C-1) [].


Chemical Reactions Analysis

L-Leucine-1-13C participates in the same chemical reactions as L-leucine, including:

  • Peptide bond formation: L-Leucine is incorporated into proteins through peptide bond formation between its amino group and the carboxyl group of another amino acid [].
  • Transamination: L-Leucine can undergo transamination reactions, where its amino group is transferred to other molecules, forming new amino acids.
  • Decarboxylation: L-Leucine can be decarboxylated to form ketoisocaproic acid, an intermediate in energy metabolism.

Physical And Chemical Properties Analysis

  • Molecular Formula: (CH3)2CHCH2CH(NH2)¹³CO₂H []
  • Molecular Weight: 132.17 g/mol []
  • Melting Point: Approximately 270°C (decomposition) []
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • Protein synthesis: L-leucine is a building block for protein synthesis [].
  • Muscle growth and repair: L-leucine stimulates muscle protein synthesis and plays a role in muscle growth and repair.
  • Blood sugar regulation: L-leucine can stimulate insulin secretion, helping regulate blood sugar levels.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.5

Exact Mass

132.098

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I36PJ2DN56

Wikipedia

(1-~13~C)Leucine

Dates

Modify: 2023-08-15
1: Ye ZW, Peng J, Du Y, An S, Liu Q. Modest leucine supplement for prevention of rheumatic heart disease. Eur J Prev Cardiol. 2018 Jan 1:2047487318780044. doi: 10.1177/2047487318780044. [Epub ahead of print] PubMed PMID: 29808755.
2: Marín-Sáez J, Romero-González R, Frenich AG, Egea-González FJ. Screening of drugs and homeopathic products from Atropa Belladonna seed extracts: tropane alkaloids determination and untargeted analysis. Drug Test Anal. 2018 May 28. doi: 10.1002/dta.2416. [Epub ahead of print] PubMed PMID: 29808589.
3: Phupiewkham W, Lu Q, Payoungkiattikun W, Temsiripong T, Jangpromma N, Lai R, Klaynongsruang S. Development and Characterization of an Anti-Acne Gel Containing Siamese Crocodile (Crocodylus siamensis) Leukocyte Extract. J Microbiol Biotechnol. 2018 May 28;28(5):707-717. doi: 10.4014/jmb.1802.02027. PubMed PMID: 29807397.
4: Burroughs AF, Eluhu S, Whalen D, Goodwin JS, Sakwe AM, Arinze IJ. PML-Nuclear Bodies Regulate the Stability of the Fusion Protein Dendra2-Nrf2 in the Nucleus. Cell Physiol Biochem. 2018 May 22;47(2):800-816. doi: 10.1159/000490033. [Epub ahead of print] PubMed PMID: 29807365.
5: Peng ML, Li SN, He QQ, Zhao JL, Li LL, Ma HT. Based serum metabolomics analysis reveals simultaneous interconnecting changes during chicken embryonic development. J Anim Physiol Anim Nutr (Berl). 2018 May 28. doi: 10.1111/jpn.12925. [Epub ahead of print] PubMed PMID: 29806083.
6: Chen Q, Liu X, Hu Y, Sun B, Hu Y, Wang X, Tang H, Wang Y. Transcriptomic Profiling of Fruit Development in Black Raspberry Rubus coreanus. Int J Genomics. 2018 Apr 1;2018:8084032. doi: 10.1155/2018/8084032. eCollection 2018. PubMed PMID: 29805970; PubMed Central PMCID: PMC5901860.
7: Li G, Yang M, Zuo L, Wang MX. MELK as a potential target to control cell proliferation in triple-negative breast cancer MDA-MB-231 cells. Oncol Lett. 2018 Jun;15(6):9934-9940. doi: 10.3892/ol.2018.8543. Epub 2018 Apr 20. PubMed PMID: 29805690; PubMed Central PMCID: PMC5958721.
8: Kato Y, Perez CAG, Mohamad Ishak NS, Nong QD, Sudo Y, Matsuura T, Wada T, Watanabe H. A 5' UTR-Overlapping LncRNA Activates the Male-Determining Gene doublesex1 in the Crustacean Daphnia magna. Curr Biol. 2018 May 11. pii: S0960-9822(18)30457-3. doi: 10.1016/j.cub.2018.04.029. [Epub ahead of print] PubMed PMID: 29804806.
9: Liu W, Mu F, Liu T, Xu H, Chen J, Jia N, Zhang Y, Dou F, Li Y, Wen A, Ding Y. UPLC-Q/TOF-MS based metabonomics revealed protective effect of Terminalia chebula extract on ischemic stroke rats. Rejuvenation Res. 2018 May 28. doi: 10.1089/rej.2018.2082. [Epub ahead of print] PubMed PMID: 29804491.
10: Liu S, Liang S, Liu H, Chen L, Sun L, Wei M, Jiang H, Wang J. Metabolite Profiling of Feces and Serum in Hemodialysis Patients and the Effect of Medicinal Charcoal Tablets. Kidney Blood Press Res. 2018 May 22;43(3):755-767. doi: 10.1159/000489912. [Epub ahead of print] PubMed PMID: 29804117.
11: Qi YY, Gan Q, Liu YX, Xiong YH, Mao ZW, Le XY. Two new Cu(II) dipeptide complexes based on 5-methyl-2-(2'-pyridyl)benzimidazole as potential antimicrobial and anticancer drugs: Special exploration of their possible anticancer mechanism. Eur J Med Chem. 2018 May 21;154:220-232. doi: 10.1016/j.ejmech.2018.05.023. [Epub ahead of print] PubMed PMID: 29803995.
12: Liu Z, Liu R, Chou J, Yu J, Liu X, Sun C, Li Y, Liu L. Targeted metabolomics analysis reveals the association between maternal folic acid supplementation and fatty acids and amino acids profiles in rat pups. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 24;1090:101-109. doi: 10.1016/j.jchromb.2018.05.013. [Epub ahead of print] PubMed PMID: 29803868.
13: Shimomura Y, Kitaura Y. Physiological and pathological roles of branched-chain amino acids in the regulation of protein and energy metabolism and neurological functions. Pharmacol Res. 2018 May 24. pii: S1043-6618(17)31259-8. doi: 10.1016/j.phrs.2018.05.014. [Epub ahead of print] Review. PubMed PMID: 29803540.
14: Dias-Martins AM, Pessanha KLF, Pacheco S, Rodrigues JAS, Carvalho CWP. Potential use of pearl millet (Pennisetum glaucum (L.) R. Br.) in Brazil: Food security, processing, health benefits and nutritional products. Food Res Int. 2018 Jul;109:175-186. doi: 10.1016/j.foodres.2018.04.023. Epub 2018 Apr 18. Review. PubMed PMID: 29803440.
15: Janssen R, Lionel L. Embryonic expression of a Long Toll (Loto) gene in the onychophorans Euperipatoides kanangrensis and Cephalofovea clandestina. Dev Genes Evol. 2018 May 26. doi: 10.1007/s00427-018-0609-8. [Epub ahead of print] PubMed PMID: 29802495.
16: Li H, Ye D, Xie W, Hua F, Yang Y, Wu J, Gu A, Ren Y, Mao K. Defect of Branched-chain Amino Acid Metabolism Promotes the Development of Alzheimer's Disease by Targeting the mTOR Signaling. Biosci Rep. 2018 May 25. pii: BSR20180127. doi: 10.1042/BSR20180127. [Epub ahead of print] PubMed PMID: 29802157.
17: Kaneko J, Kanazawa N, Tominaga N, Kaneko A, Suga H, Usui R, Ishima D, Kitamura E, Akutsu T, Yoshida K, Nishiyama K, Iizuka T. Practical issues in measuring autoantibodies to neuronal cell-surface antigens in autoimmune neurological disorders: 190 cases. J Neurol Sci. 2018 Jul 15;390:26-32. doi: 10.1016/j.jns.2018.04.009. Epub 2018 Apr 8. PubMed PMID: 29801900.
18: Ayana Gayathri RV, Evans DA. Culex quinquefasciatus Say larva adapts to temperature shock through changes in protein turn over and amino acid catabolism. J Therm Biol. 2018 May;74:149-159. doi: 10.1016/j.jtherbio.2018.03.016. Epub 2018 Mar 22. PubMed PMID: 29801621.
19: Hillary RF, FitzGerald U. A lifetime of stress: ATF6 in development and homeostasis. J Biomed Sci. 2018 May 25;25(1):48. doi: 10.1186/s12929-018-0453-1. Review. PubMed PMID: 29801500.
20: Kozina E, Sadasivan S, Jiao Y, Dou Y, Ma Z, Tan H, Kodali K, Shaw T, Peng J, Smeyne RJ. Mutant LRRK2 mediates peripheral and central immune responses leading to neurodegeneration in vivo. Brain. 2018 Jun 1;141(6):1753-1769. doi: 10.1093/brain/awy077. PubMed PMID: 29800472.

Explore Compound Types